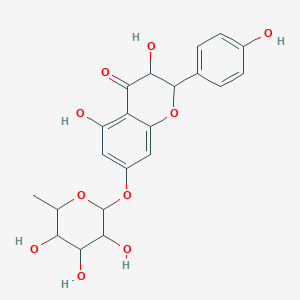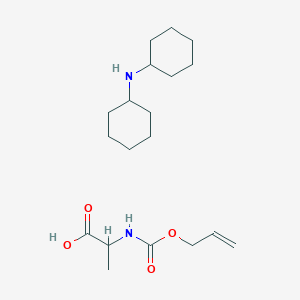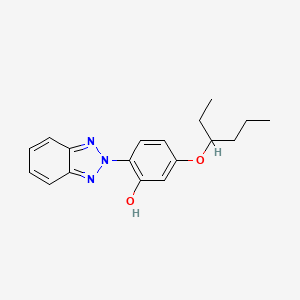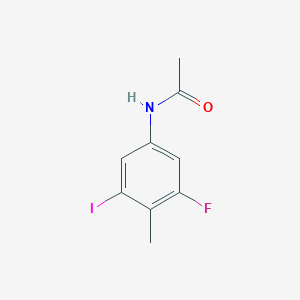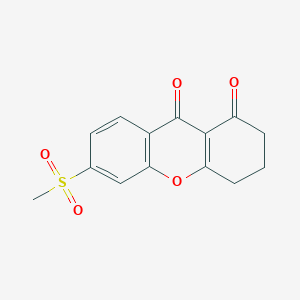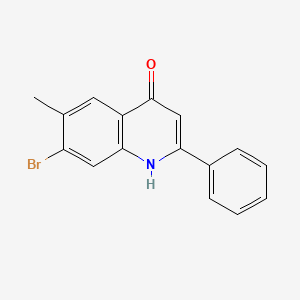
7-Bromo-4-hydroxy-6-methyl-2-phenylquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Bromo-4-hydroxy-6-methyl-2-phenylquinoline is an organic compound with the molecular formula C16H12BrNO It belongs to the quinoline family, characterized by a fused ring structure consisting of a benzene ring and a pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as 2-phenylquinoline.
Hydroxylation: The hydroxyl group at the 4-position can be introduced through a hydroxylation reaction using reagents like hydrogen peroxide or a hydroxylating agent under acidic conditions.
Methylation: The methyl group at the 6-position can be introduced using methyl iodide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of 7-Bromo-4-hydroxy-6-methyl-2-phenylquinoline involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing efficient purification techniques like recrystallization and chromatography.
化学反应分析
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the quinoline ring to a dihydroquinoline derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the bromine and hydroxyl positions. Common reagents include halogens for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., chlorine, bromine) for electrophilic substitution; amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile or electrophile used.
科学研究应用
Chemistry
In chemistry, 7-Bromo-4-hydroxy-6-methyl-2-phenylquinoline is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its derivatives have shown promise in inhibiting certain enzymes and receptors, making it a candidate for drug development.
Medicine
Medicinally, this compound and its derivatives are investigated for their potential therapeutic effects. They have been explored for their antimicrobial, anticancer, and anti-inflammatory properties.
Industry
In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.
作用机制
The mechanism by which 7-Bromo-4-hydroxy-6-methyl-2-phenylquinoline exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity. The bromine and hydroxyl groups play crucial roles in binding to these targets, while the quinoline core provides structural stability.
相似化合物的比较
Similar Compounds
4-Hydroxyquinoline: Lacks the bromine and methyl groups, making it less reactive in certain substitution reactions.
7-Bromoquinoline: Lacks the hydroxyl and methyl groups, affecting its solubility and reactivity.
6-Methylquinoline:
Uniqueness
7-Bromo-4-hydroxy-6-methyl-2-phenylquinoline is unique due to the combination of its substituents. The presence of bromine, hydroxyl, and methyl groups provides a balance of reactivity and stability, making it versatile for various chemical reactions and applications.
This compound’s unique structure and properties make it a valuable subject of study in multiple scientific disciplines, from synthetic chemistry to medicinal research.
属性
CAS 编号 |
1189105-49-4 |
|---|---|
分子式 |
C16H12BrNO |
分子量 |
314.18 g/mol |
IUPAC 名称 |
7-bromo-6-methyl-2-phenyl-1H-quinolin-4-one |
InChI |
InChI=1S/C16H12BrNO/c1-10-7-12-15(8-13(10)17)18-14(9-16(12)19)11-5-3-2-4-6-11/h2-9H,1H3,(H,18,19) |
InChI 键 |
WOPFISLEZFHZFG-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C=C1Br)NC(=CC2=O)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[4-(1-aminoethyl)phenyl]methanesulfonamide hydrochloride](/img/structure/B12093050.png)




![1-(8-Azaspiro[4.5]decan-8-YL)-2-bromoethan-1-one](/img/structure/B12093081.png)

